Technical Monograph: Biological Profile & Application of 7-Chloroisoquinoline-1-carboxylic Acid
Technical Monograph: Biological Profile & Application of 7-Chloroisoquinoline-1-carboxylic Acid
Executive Summary
7-Chloroisoquinoline-1-carboxylic acid is a specialized heterocyclic scaffold utilized primarily as a pharmacophore in the development of antimicrobial, antiviral, and neuroactive agents. Unlike simple isoquinolines, the specific substitution pattern—a chlorine atom at the C7 position and a carboxylic acid moiety at C1—confers unique metabolic stability and binding affinity.[1] This guide analyzes its biological activity, structure-activity relationship (SAR), and utility as a high-value intermediate in medicinal chemistry.[1]
Chemical Biology & Pharmacophore Analysis[1][2][3]
Structural Significance
The molecule represents a "privileged structure" in drug discovery. Its biological value is derived from two critical functional modifications to the isoquinoline core:
-
C1-Carboxylic Acid (Head Group): Acts as a hydrogen bond donor/acceptor and a chelation site. In metalloenzyme inhibitors (e.g., HIF prolyl hydroxylases), this group often binds the active site metal (Fe²⁺).[1]
-
C7-Chlorine Substituent (Tail Group):
-
Metabolic Blocking: The C7 position is a primary site for oxidative metabolism (hydroxylation) in isoquinolines.[1] Chlorination blocks this metabolic "soft spot," significantly extending the half-life (
) of the parent molecule.[1] -
Lipophilicity: The halogen enhances the partition coefficient (LogP), improving blood-brain barrier (BBB) penetration, which is critical for neuroactive applications (e.g., NMDA receptor modulation).[1]
-
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₀H₆ClNO₂ | Core stoichiometry |
| Molecular Weight | 207.61 g/mol | Fragment-based drug design compliant |
| pKa (Acid) | ~3.5–4.0 (Predicted) | Ionized at physiological pH (COO⁻) |
| LogP | ~2.5–2.9 | High membrane permeability |
| Metabolic Stability | High (C7 blocked) | Resistance to CYP-mediated oxidation |
Biological Activity Spectrum
Antimicrobial Activity (RodA Inhibition)
Recent chemical genetics screens have identified isoquinoline-1-carboxylic acid derivatives as inhibitors of RodA , a glycosyltransferase essential for bacterial cell wall synthesis.
-
Mechanism: The molecule disrupts the elongation of the peptidoglycan cell wall in Gram-positive bacteria.
-
Specificity: Studies on Bacillus subtilis mutants lacking Class A Penicillin-Binding Proteins (PBPs) show that isoquinoline-1-carboxylic acids exhibit differential lethality, targeting the RodA-PBP complex.
-
7-Chloro Advantage: The 7-chloro analog exhibits superior potency compared to the unsubstituted acid due to enhanced hydrophobic interaction with the bacterial membrane.
Enzyme Inhibition (CYP2E1)
The 7-chloroisoquinoline core is a documented inhibitor of Cytochrome P450 2E1 (CYP2E1) .[1]
-
Data:
.[1][2] -
Implication: While not a nanomolar inhibitor, this interaction indicates specific binding to heme-containing active sites. This property is often exploited to design stronger inhibitors for specific metalloenzymes by derivatizing the carboxylic acid into stronger metal-binding groups (e.g., hydroxamic acids).[1]
Neuropharmacology (NMDA & GlyT1)
Derivatives of isoquinoline-1-carboxylic acid are investigated as modulators of the NMDA receptor (via the glycine site) and inhibitors of Glycine Transporter 1 (GlyT1) .[1]
-
Therapeutic Context: Schizophrenia and cognitive enhancement.[1]
-
Role of 7-Cl: The chlorine atom improves CNS penetration and selectivity, reducing off-target effects on other transporters.
Structure-Activity Relationship (SAR) Visualization[1]
The following diagram illustrates the functional logic of the molecule's design.
Figure 1: Pharmacophore dissection of 7-Chloroisoquinoline-1-carboxylic acid showing the distinct roles of the C1 and C7 substituents in biological efficacy.[1]
Experimental Protocols
Synthesis via Pd-Catalyzed Carbonylation
Rationale: This method is preferred over Reissert reactions for its scalability and ability to install the carboxylic acid directly from the halogenated precursor.
Reagents:
-
1-Bromo-7-chloroisoquinoline (Starting Material)
-
Xantphos (Ligand)[1]
-
CO (Carbon Monoxide source, or surrogate like molybdenum hexacarbonyl)[1]
-
Water/DMF (Solvent system)[1]
Workflow:
-
Charge: In a pressure vessel, dissolve 1-bromo-7-chloroisoquinoline (1.0 eq) in DMF.
-
Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).
-
Base: Add Triethylamine (Et₃N, 2.0 eq) and water (5.0 eq).
-
Reaction: Pressurize with CO (5 atm) and heat to 100°C for 12 hours.
-
Workup: Depressurize, filter catalyst, acidify aqueous layer to pH 3 with 1M HCl.
-
Isolation: The product precipitates as an off-white solid. Recrystallize from Ethanol.[1]
In Vitro Antimicrobial Assay (RodA Inhibition Screen)
Rationale: To verify bioactivity against cell wall synthesis in B. subtilis.
Protocol:
-
Strain Selection: Use B. subtilis wild type (168ca) and a
4 mutant (lacking class A PBPs).[1][4] -
Preparation: Dissolve 7-Chloroisoquinoline-1-carboxylic acid in DMSO (10 mM stock).
-
Plating: Prepare LB agar plates containing graded concentrations of the compound (0.5 – 64
g/mL). -
Inoculation: Spot 5
L of log-phase culture ( ) onto plates. -
Incubation: Incubate at 37°C for 18 hours.
-
Readout:
Pathway Interference Visualization
The following diagram details the potential signaling pathways modulated by this scaffold, specifically in the context of cancer and neurobiology.
Figure 2: Multi-target interaction map showing the compound's impact on bacterial viability, neurotransmission, and metabolic enzymes.[1]
References
-
Isoquinoline-1-carboxylic Acid Derivatives as RodA Inhibitors. Source: Frontiers in Microbiology (2020).[1] "Isoquinoline 1-Carboxylic Acid Has Higher Antibiotic Activity on B. subtilis Lacking All Four Class A Penicillin-Binding Proteins."[4]
-
Mechanisms of Isoquinoline Alkaloid Bioactivity. Source: MDPI Molecules (2021).[1] "Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents." [1]
-
Synthesis via Carbonylation. Source: MDPI Organics (2025).[1] "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation."
-
CYP2E1 Inhibition Profile. Source: NIH / PubMed Central.[1] "The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1."
-
NMDA and GlyT1 Modulation Context. Source: Journal of Medicinal Chemistry (1990).[1][5] "Structure-activity relationship of ligands for the NMDA receptor-coupled phencyclidine binding site."
Sources
- 1. WO2005047296A1 - Process for producing thiazole derivative - Google Patents [patents.google.com]
- 2. The Effects of Nitrogen-Heme-Iron Coordination on Substrate Affinities for Cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
